molecular formula C10H9FN2S B2702678 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine CAS No. 2219369-43-2

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2702678
CAS No.: 2219369-43-2
M. Wt: 208.25
InChI Key: HHTMXNNOPQKHMZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine is a high-purity small molecule building block belonging to the 2-aminothiazole chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery research . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The 2-aminothiazole core is a privileged structure in pharmaceutical development, known for its diverse biological activities. While specific data on this exact molecule is evolving, analogs and derivatives within this chemical family have demonstrated a broad spectrum of promising pharmacological properties in scientific studies, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Researchers value this compound primarily as a key synthetic intermediate. It can be used to construct more complex molecular architectures, such as Schiff bases, which can subsequently form metal complexes, or be incorporated into larger pharmacologically active scaffolds . Its structural features make it a valuable candidate for library synthesis in high-throughput screening, fragment-based drug design, and investigating structure-activity relationships (SAR). The molecular formula for this compound is C 10 H 9 FN 2 S . Researchers are advised to consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-4-2-3-5-7(6)8-9(11)14-10(12)13-8/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTMXNNOPQKHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(SC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphenyl isothiocyanate with 2-bromo-1-fluoroethane in the presence of a base can yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-purity starting materials and advanced purification techniques are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine has been evaluated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Pathogen MIC (µg/mL) Standard Drug Standard MIC (µg/mL)
Staphylococcus aureus25Penicillin20
Escherichia coli30Ciprofloxacin15

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity. In vitro studies indicated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation .

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex materials. Its unique chemical properties allow it to be utilized in developing new chemical processes and materials with tailored functionalities .

Case Studies

Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the efficacy of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine against various bacterial strains. The results demonstrated that it exhibited superior antibacterial activity compared to traditional antibiotics, particularly against resistant strains .

Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer properties of thiazole derivatives, researchers found that compounds similar to 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine showed significant cytotoxic effects on human cancer cell lines. The study emphasized the potential of these compounds as lead candidates for further drug development .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Compound Name Substituents Biological Activity/Notes Reference
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine - 5-Fluoro
- 4-(2-methylphenyl)
No reported activity; structural data only
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) - 4-(4-methoxyphenyl)
- N-(2,4-dimethoxyphenyl)
Potent tubulin inhibitor (IC₅₀ ~0.1 μM); induces G2/M cell cycle arrest in cancer cells
5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine - 5-(4-fluoro-2-methylphenyl)
- N-methyl
No activity reported; structural similarity to target compound
N-[(2-Methylphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T124) - N-(2-methylphenyldiphenylmethyl) Synthetic intermediate; no explicit activity data
4-(4-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1,3-thiazol-2-amine - 4-(4-methoxyphenyl)
- 5-methyl
- N-(2-methylphenyl)
Structural analog with methoxy and methyl substituents; activity not reported
N-Phenyl-4-(2-pyridinyl)-1,3-thiazol-2-amine - 4-(2-pyridinyl)
- N-phenyl
Evaluated for antitubercular activity; moderate inhibition of Mycobacterium tuberculosis

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The fluorine atom in the target compound may enhance electronegativity and influence binding interactions, similar to fluorinated analogs like 10s .

Biological Activity Trends :

  • Compounds with methoxy groups (e.g., 10s) show strong tubulin inhibition due to enhanced polarity and hydrogen bonding .
  • N-Methylation (e.g., 5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine) may reduce solubility or alter pharmacokinetics compared to primary amines .

Hypothetical Activity Predictions

  • Anticancer Activity : Fluorine and aromatic substituents are common in tubulin inhibitors (e.g., 10s). The target compound’s 2-methylphenyl group may mimic hydrophobic interactions observed in colchicine-binding site inhibitors .
  • Antimicrobial Potential: Thiazol-2-amines with pyridinyl or aryl groups (e.g., N-Phenyl-4-(2-pyridinyl)-1,3-thiazol-2-amine) exhibit antitubercular activity, suggesting the target compound could be explored for similar applications .

Biological Activity

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of a fluorine atom enhances its pharmacological properties by improving binding affinity to various biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of 10.10 µg/mL, indicating potent antiproliferative activity .
  • HepG2 Cells : Similar cytotoxicity was observed, with modifications to the phenyl ring leading to enhanced activity .

Mechanism of Action : The compound's mechanism involves cell cycle arrest, specifically at the G2/M phase, which is crucial for halting cancer cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, such as Bcl-2 and VEGFR-2 .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this thiazole derivative. It has been evaluated against various bacterial strains, showing promising results:

  • Staphylococcus aureus and Chromobacterium violaceum : Demonstrated effective antibacterial activity, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole structure significantly impact biological activity:

  • Fluorine Substitution : Enhances binding affinity and increases cytotoxicity.
  • Methyl Group Positioning : The position of substituents on the phenyl ring affects the overall potency; electron-donating groups tend to enhance activity .

Case Studies

  • In Vitro Studies : A study involving various derivatives of thiazole compounds demonstrated that structural modifications led to varying levels of cytotoxicity against MCF-7 and HepG2 cells. For example, introducing additional aromatic rings or substituents improved activity significantly (IC50 values ranging from 2.32 µg/mL to 26.12 µg/mL) depending on the specific modifications made .
  • Molecular Dynamics Simulations : These simulations have provided insights into how 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine interacts with target proteins at a molecular level, revealing potential pathways for further drug development .

Comparative Analysis

CompoundIC50 (µg/mL)Activity Type
5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine10.10Anticancer
5-Fluorouracil5.36Anticancer
Other Thiazole DerivativesVariesAntimicrobial

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous thiazole derivatives are synthesized by reacting substituted thioureas or thioamides with α-halo ketones under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) to form the thiazole core . Fluorination at the 5-position may require electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity. The fluorine atom’s electron-withdrawing effect shifts nearby proton signals downfield.
  • X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, in structurally similar thiazoles, the thiazole ring adopts a planar conformation with substituents influencing intermolecular interactions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays based on structural analogs. For instance, thiazole derivatives are screened for antimicrobial activity (MIC assays against E. coli, S. aureus), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
  • Catalysis : Pd-mediated cross-coupling or Lewis acids (e.g., ZnCl₂) can facilitate challenging substitutions.
  • In-line analytics : Use FTIR or HPLC monitoring to track intermediates and optimize quenching times .

Q. Which computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulates binding to protein targets (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with MD simulations to assess stability .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can contradictions in reported biological activity data be resolved?

  • Purity validation : Ensure >95% purity (HPLC) to exclude confounding effects from impurities.
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to identify critical substituents .

Q. What structure-activity relationships (SAR) are observed for this thiazole derivative?

  • Fluorine position : 5-Fluoro substitution enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds.
  • 2-Methylphenyl group : Bulky substituents at the 4-position may sterically hinder binding to flat enzymatic pockets but improve selectivity.
  • Thiazole core : The sulfur atom participates in hydrogen bonding with biological targets, as seen in similar antifungal agents .

Q. How can researchers design analogs of this compound for targeted therapeutic applications?

  • Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole to modulate solubility and metabolic stability.
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance bioavailability.
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., chalcone or quinoline) to exploit synergistic effects .

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